molecular formula C22H17NO4 B13887313 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one

6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one

Katalognummer: B13887313
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: QFAGMMGWECWHER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one typically involves multiple steps, starting from commercially available precursors One common method involves the condensation of 4-phenylmethoxybenzaldehyde with 3-hydroxy-2-aminoacetophenone under basic conditions to form the chromen-4-one core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-keto-6-amino-2-(4-phenylmethoxyphenyl)chromen-4-one.

    Reduction: Formation of 6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anticancer activity is believed to involve the inhibition of key enzymes such as tyrosine kinases and the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the amino group at the 6-position.

    6-Hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one: Similar structure but has a hydroxyl group instead of an amino group at the 6-position.

Uniqueness

6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C22H17NO4

Molekulargewicht

359.4 g/mol

IUPAC-Name

6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one

InChI

InChI=1S/C22H17NO4/c23-16-8-11-19-18(12-16)20(24)21(25)22(27-19)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12,25H,13,23H2

InChI-Schlüssel

QFAGMMGWECWHER-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.